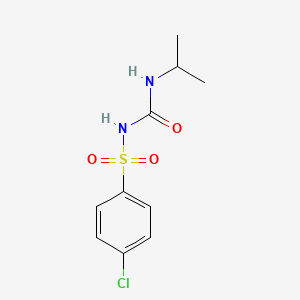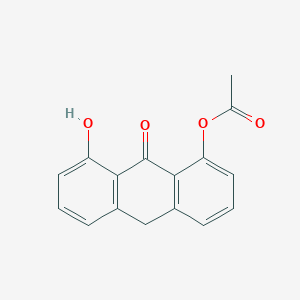
(8-hydroxy-9-oxo-10H-anthracen-1-yl) Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetoxy-8-hydroxyanthrone is an organic compound with the molecular formula C16H12O4. It is characterized by the presence of an acetoxy group at the first position and a hydroxyl group at the eighth position on an anthrone backbone. This compound is notable for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetoxy-8-hydroxyanthrone can be synthesized through several methods. One common approach involves the acetylation of 8-hydroxyanthrone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the acetoxy group to be introduced at the desired position .
Industrial Production Methods: In an industrial setting, the production of 1-Acetoxy-8-hydroxyanthrone may involve large-scale acetylation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetoxy-8-hydroxyanthrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydroanthrone derivative.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the acetoxy group.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthrone derivatives.
Substitution: Formation of various substituted anthrone derivatives.
Applications De Recherche Scientifique
1-Acetoxy-8-hydroxyanthrone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of 1-Acetoxy-8-hydroxyanthrone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. It may also interact with cellular receptors, leading to changes in cell signaling and function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
1-Hydroxyanthrone: Lacks the acetoxy group, leading to different chemical reactivity and biological activity.
8-Hydroxyanthrone: Similar structure but without the acetoxy group, affecting its solubility and interaction with biological targets.
1-Acetoxy-9-hydroxyanthrone: Similar but with the hydroxyl group at a different position, leading to variations in its chemical and biological properties.
Uniqueness: 1-Acetoxy-8-hydroxyanthrone is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
2891-34-1 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
(8-hydroxy-9-oxo-10H-anthracen-1-yl) acetate |
InChI |
InChI=1S/C16H12O4/c1-9(17)20-13-7-3-5-11-8-10-4-2-6-12(18)14(10)16(19)15(11)13/h2-7,18H,8H2,1H3 |
Clé InChI |
LCLRBZOPCMQXRG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2)C=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)


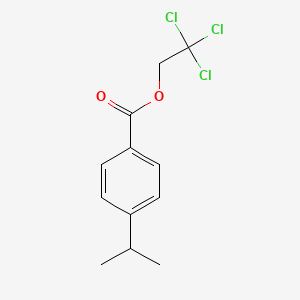

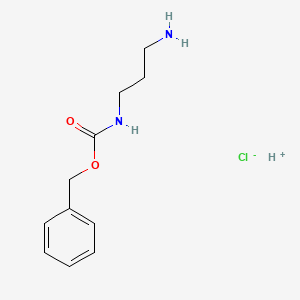
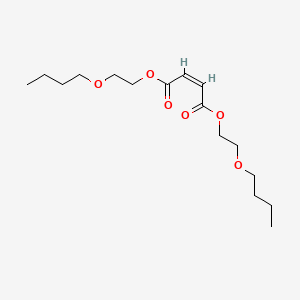
![5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate](/img/structure/B14744891.png)

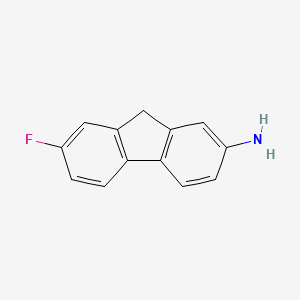
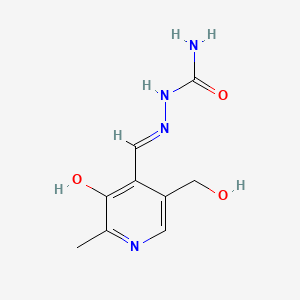
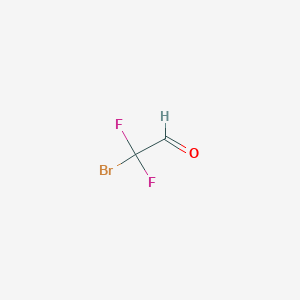
![[4-(Oxoarsanyl)phenyl]arsonic acid](/img/structure/B14744929.png)
